4-(Benzyloxy)-2-nitrophenol
Description
Significance as a Synthetic Building Block in Organic Chemistry
4-(Benzyloxy)-2-nitrophenol is a crucial intermediate and building block in the synthesis of a variety of more complex molecules. medchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.comchemsrc.com Its utility is primarily derived from the specific arrangement of its functional groups: a hydroxyl group, a nitro group, and a benzyloxy group attached to a phenol (B47542) ring. This unique structure allows for selective chemical modifications, making it a valuable precursor in multi-step organic syntheses. lookchem.com
One of the prominent applications of this compound is in the creation of fluorescent ion indicators. medchemexpress.commedchemexpress.commedchemexpress.euruixibiotech.comchemsrc.commedchemexpress.eu These indicators are molecules designed to change their fluorescent properties upon binding to specific ions, enabling the detection and quantification of these ions in biological and chemical systems. The synthesis of a clickable Ca2+ indicator, N3-fura-2 AM, utilizes a derivative of this compound, highlighting its role in developing tools for studying cellular processes like calcium signaling. lookchem.com
Furthermore, this compound serves as a precursor for synthesizing heterocyclic compounds. For instance, it is a key starting material in the synthesis of 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA), which are aglucones of naturally occurring allelochemicals found in Gramineae. researchgate.net The synthesis involves selective reductive cyclizations of 7-benzyloxy-2-nitrophenol derivatives. researchgate.net
The compound is also employed in the synthesis of various biologically active molecules. It is an intermediate in the preparation of anilide compounds that act as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are relevant in the study of cholesterol metabolism. lookchem.com Additionally, it has been used in the synthesis of N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-amides, which have been evaluated as BACE-1 inhibitors. mdpi.com
The strategic placement of the nitro and benzyloxy groups on the phenol ring allows for a range of chemical transformations. The nitro group can be reduced to an amino group, which can then be further modified, while the benzyloxy group can be removed under specific conditions to reveal a hydroxyl group. This versatility makes this compound a valuable tool for synthetic chemists.
Contextualization within Nitrophenol and Benzyloxy Chemistry
The chemical behavior and synthetic utility of this compound are best understood by considering the individual contributions of its key functional components: the nitrophenol core and the benzyloxy group.
Nitrophenol Chemistry:
Nitrophenols are a class of organic compounds derived from phenol by the substitution of one or more hydrogen atoms with a nitro group (-NO2). fiveable.me The nitro group is strongly electron-withdrawing, which significantly influences the properties of the phenol ring. fiveable.me Specifically, it increases the acidity of the phenolic hydroxyl group compared to phenol itself. fiveable.me This enhanced acidity is due to the stabilization of the resulting phenoxide ion through resonance.
In the context of this compound, the nitro group at the ortho position to the hydroxyl group plays a crucial role in directing chemical reactions. It activates the aromatic ring towards nucleophilic aromatic substitution and can be readily reduced to an amine, providing a synthetic handle for further functionalization. google.com The chemistry of nitrophenols is extensive, with applications in the synthesis of dyes, pharmaceuticals, and pesticides. fiveable.me For example, 4-nitrophenol (B140041) is a precursor in the industrial synthesis of paracetamol. wikipedia.org
Benzyloxy Chemistry:
The benzyloxy group (C₆H₅CH₂O−), often abbreviated as BnO, is a common protecting group for hydroxyl functions in organic synthesis. orgsyn.org It is introduced by reacting an alcohol with benzyl (B1604629) bromide or a similar benzylating agent. orgsyn.org The benzyl group is generally stable to a wide range of reaction conditions but can be selectively removed when needed, typically through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst) or by treatment with strong acids. orgsyn.org
In this compound, the benzyloxy group serves to protect the phenolic hydroxyl group at the 4-position, preventing it from undergoing unwanted reactions during synthetic transformations targeting other parts of the molecule. This protective strategy is fundamental in multi-step syntheses, allowing for the sequential and controlled modification of different functional groups within a molecule. The stability and reliable cleavage methods of the benzyloxy group make it a valuable tool in the synthesis of complex natural products and pharmaceuticals. orgsyn.org The p-benzyloxybenzyloxy group has also been explored as a masking group in the synthesis of unnatural amino acids. rsc.org
The combination of the reactive nitrophenol system and the protective benzyloxy group makes this compound a versatile and strategically important molecule in modern organic synthesis.
Research Applications of this compound
The following table summarizes selected research applications of this compound and its derivatives, highlighting its role as a key synthetic intermediate.
| Application Area | Synthetic Target | Role of this compound Derivative |
| Fluorescent Indicators | Clickable Ca2+ indicator (N3-fura-2 AM) | Precursor in the synthesis of the indicator for studying intracellular calcium signaling. lookchem.com |
| Natural Product Synthesis | 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA) | Starting material for the synthesis of these natural product aglucones through reductive cyclization. researchgate.net |
| Medicinal Chemistry | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors | Key intermediate in the synthesis of novel anilide compounds with potential applications in managing hypercholesterolemia. lookchem.com |
| Medicinal Chemistry | BACE-1 inhibitors | Used in the synthesis of N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-amides. mdpi.com |
| Heterocyclic Chemistry | 4-Benzyloxyindole | A derivative, 6-benzyloxy-2-nitrotoluene, is a precursor in the synthesis of this indole. orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-18-3 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Benzyloxy 2 Nitrophenol
Routes via Benzylation of Nitrophenol Derivatives
A principal strategy for synthesizing 4-(benzyloxy)-2-nitrophenol involves the benzylation of a nitrophenol precursor. This method focuses on the introduction of a benzyl (B1604629) group to the hydroxyl functional group of the starting material.
Starting Materials and Precursors
The most common starting material for this synthetic route is 4-nitrophenol (B140041). The benzyl group is typically introduced using a benzyl halide, such as benzyl chloride or benzyl bromide. These precursors are readily available and provide the necessary electrophilic carbon for the etherification reaction.
Reaction Conditions and Catalysis
The benzylation of 4-nitrophenol to form the intermediate 4-benzyloxy-1-nitrobenzene is often carried out in the presence of a base and a phase-transfer catalyst. google.com A common base used is potassium carbonate. The reaction is typically conducted in a solvent system such as a mixture of water and ethanol. google.com
Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, are employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide. google.com The reaction is generally heated to reflux to ensure a reasonable reaction rate. google.com
| Starting Materials | Reagents | Catalyst | Solvent | Conditions |
| 4-nitrophenol | Benzyl chloride | Tetrabutylammonium bromide | Water, Ethanol | Reflux, 85-90 °C |
Intermediate Compounds in Benzylation Processes
The direct benzylation of 4-nitrophenol initially yields 4-benzyloxy-1-nitrobenzene. google.com This intermediate must then undergo further transformation to introduce the nitro group at the 2-position and the hydroxyl group at the 1-position to yield the final product, this compound.
Alternative Synthetic Pathways
Beyond the direct benzylation of nitrophenols, alternative synthetic strategies have been developed to produce this compound. These methods utilize different starting materials and reaction sequences.
Approaches Involving 4-(Benzyloxy)-1H-indazole Ring Opening
One alternative approach involves the synthesis and subsequent ring-opening of a 4-(benzyloxy)-1H-indazole derivative. The synthesis of 4-(benzyloxy)-1H-indazole can be achieved by reacting 4-hydroxy-1H-indazole with benzyl bromide. biosynth.com While the synthesis of this potential precursor is established, the specific conditions for its ring-opening to yield this compound are not extensively detailed in readily available literature. This route represents a potential, though less common, synthetic strategy.
Synthesis from 2-Nitro-4-hydroxyaniline
A more direct alternative synthesis starts with 2-nitro-4-hydroxyaniline. This precursor can be benzylated to form 2-nitro-4-(benzyloxy)aniline. prepchem.com This reaction is typically carried out using benzyl bromide in the presence of potassium carbonate in a solvent such as methyl ethyl ketone (MEK), and the mixture is heated at reflux. prepchem.com The resulting 2-nitro-4-(benzyloxy)aniline would then require a subsequent hydrolysis step, such as a diazotization followed by heating in water, to convert the amino group to a hydroxyl group, thereby forming the final product, this compound.
| Starting Material | Reagents | Solvent | Conditions | Intermediate |
| 2-Nitro-4-hydroxyaniline | Benzyl bromide, Potassium carbonate | Methyl ethyl ketone (MEK) | Reflux | 2-Nitro-4-(benzyloxy)aniline |
Multi-step Synthetic Sequences Leading to Derivatives
The creation of complex derivatives starting from or incorporating the this compound framework is a hallmark of multi-step synthesis. These sequences often begin with a simpler, substituted phenol (B47542) which undergoes a series of transformations, including protection, nitration, reduction, and coupling reactions.
For example, the synthesis of benzoxazole derivatives begins with a substituted phenol, which is first nitrated and then reduced to form an aminophenol intermediate. This intermediate is then cyclized to form the core benzoxazole structure. Similarly, the preparation of polymers with pendent protected phenol functions involves synthesizing a monomer like 5-((4-(benzyloxy)phenoxy)methyl)-1,4-di(chloromethyl)-2,3-diphenylbenzene through a sequence of etherification, reduction, and chlorination before polymerization. wright.edu
A typical three-step synthesis of a para-terphenyl derivative, characterized by benchtop NMR spectroscopy, highlights a common laboratory sequence: a Diels-Alder reaction, followed by isomerization, and finally a dehydrogenation reaction to yield the final aromatic product. azom.com Such sequences demonstrate the necessity of multiple, distinct chemical steps to build molecular complexity. azom.com this compound itself is utilized as a building block in the preparation of novel anilide compounds which function as acyl CoA:cholesterol acyltransferase inhibitors. usbio.net
Strategies for Introducing the Benzyloxy Group
The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, preventing it from reacting in subsequent steps like nitration or oxidation. Its introduction is a key strategic consideration.
The most common method for this transformation is the Williamson Ether Synthesis, which involves the deprotonation of the parent phenol with a base, followed by nucleophilic substitution with benzyl bromide or benzyl chloride. organic-chemistry.org The choice of base is critical for selectivity; strong bases like sodium hydride (NaH) are effective, while milder bases such as silver oxide (Ag₂O) can be employed for selective protection when multiple hydroxyl groups are present. organic-chemistry.org
For substrates that are sensitive to basic conditions, benzylation can be achieved under acidic catalysis using benzyl trichloroacetimidate. organic-chemistry.org Another strategy involves phase transfer catalysis (PTC), which is particularly effective for the mono-O-benzylation of dihydroxybenzenes like resorcinol, enhancing selectivity and reaction rates. researchgate.net Modern methods have also employed gold catalysts in a formal [3+3] cycloaddition to produce highly substituted, benzyl-protected phenols in a flexible, two-step process. acs.orgorganic-chemistry.org
| Method | Reagents | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Benzyl Halide (e.g., BnBr) | Basic | Widely applicable, common | organic-chemistry.org |
| Selective Williamson Ether Synthesis | Diol, Ag₂O, Benzyl Bromide | Mildly Basic | Selective for more accessible OH groups | organic-chemistry.org |
| Acid-Catalyzed Benzylation | Phenol, Benzyl trichloroacetimidate, Acid catalyst | Acidic | Suitable for base-sensitive substrates | organic-chemistry.org |
| Phase Transfer Catalysis (PTC) | Resorcinol, Benzyl Chloride, TBAB | Biphasic (L-L-L PTC) | High selectivity for mono-alkylation | researchgate.net |
| Gold-Catalyzed Synthesis | Enal/enones, Benzyl allenyl ether, AuCl | Catalytic | Modular synthesis with high control | acs.orgorganic-chemistry.org |
Selective Nitration and Reduction Steps in Derivative Synthesis
Selective Nitration: The introduction of a nitro group onto the aromatic ring, specifically at the ortho position to the hydroxyl (or benzyloxy) group, requires careful selection of nitrating agents to control regioselectivity and prevent over-nitration. Traditional methods using mixed nitric and sulfuric acids can be harsh and lead to mixtures of isomers. google.com
Milder and more selective methods are therefore preferred. A combination of bismuth subnitrate and thionyl chloride in dichloromethane has been shown to be an efficient system for the selective mononitration of phenols at room temperature. nih.gov This method allows for controlled mononitration and even dinitration by adjusting the stoichiometry of the reagents. nih.gov Another chemoselective nitrating agent is tert-butyl nitrite (B80452), which preferentially yields mononitro derivatives of phenolic substrates and is compatible with solid-phase synthesis. nih.gov
A different strategy for achieving high para-selectivity (which can be adapted for ortho-selectivity depending on the substrate) involves a protection-nitration-deprotection sequence. The phenol is first reacted with oxalic acid to form a diphenyl oxalate derivative. google.com This derivative is then nitrated, directing the nitro group to the para position, and subsequently hydrolyzed to yield the 4-nitrophenol derivative. google.com
| Reagent/System | Solvent | Conditions | Selectivity/Outcome | Reference |
|---|---|---|---|---|
| Bismuth Subnitrate / Thionyl Chloride | Dichloromethane | Room Temperature | Mild and selective mononitration of phenols | nih.gov |
| tert-Butyl Nitrite | THF | - | Chemoselective for phenols, yields mononitro derivatives | nih.gov |
| Diphenyl Oxalate Intermediate + Nitrating Agent | - | -10 °C to 20 °C | High selectivity for 4-nitro derivatives after hydrolysis | google.com |
| Aluminium Nitrate / Acetic Anhydride | Acetic Acid | Cooling | Used for nitration of substituted phenols |
Selective Reduction: The nitro group is a versatile functional group that often serves as a precursor to an amino group in the synthesis of derivatives. The selective reduction of the nitro group without affecting other reducible functionalities, such as the benzene (B151609) ring or the benzyloxy group (which is susceptible to hydrogenolysis), is critical.
A common method for the reduction of a nitrophenol to an aminophenol is the use of sodium dithionite in boiling alcohol. This reagent is effective and avoids the use of catalytic hydrogenation, which could cleave the benzyl ether. For a more environmentally benign approach, zinc dust in a CO₂/H₂O system has been used for the highly selective reduction of nitroarenes to the corresponding N-arylhydroxylamines under mild conditions. rsc.org This method avoids the use of ammonium chloride and is considered a green chemistry process. rsc.org
Formation of Related Benzyloxy-Substituted Phenols
The synthesis of benzyloxy-substituted phenols is not limited to this compound but extends to a wide array of derivatives with diverse substitution patterns. These compounds are often intermediates in the synthesis of polymers, ligands, and biologically active molecules. wright.eduresearchgate.net
For instance, 1-(benzyloxy)-4-(propargyloxy)benzene is a key intermediate used to synthesize a terephthalate derivative, which is subsequently reduced and chlorinated to form a monomer for polymerization. wright.edu Another example is the synthesis of the azo-azomethine ligand, 2-[(E)-{[4-(benzyloxy)phenyl]imino} methyl]-4-[(E)-(4-nitrophenyl)diazenyl]phenol, which is prepared from 4-benzyloxyaniline hydrochloride and a substituted benzaldehyde (B42025). researchgate.net
The synthesis of 4-carbomethoxy-2-nitrophenol, a related substituted nitrophenol, is achieved by nitrating the parent phenol with aluminium nitrate in an acetic acid-acetic anhydride mixture. This highlights a general approach where a substituted phenol is subjected to nitration to produce key intermediates for further elaboration.
Chemical Reactivity and Transformations of 4 Benzyloxy 2 Nitrophenol
Reduction Reactions of the Nitro Group
The nitro group of 4-(benzyloxy)-2-nitrophenol is readily reduced to a primary amine, a common and crucial transformation in organic synthesis. This reduction opens up a plethora of possibilities for further functionalization, such as diazotization and amide bond formation.
Formation of Amine Derivatives (e.g., 2-Amino-4-(benzyloxy)phenol)
The reduction of this compound yields 2-amino-4-(benzyloxy)phenol. This transformation is a pivotal step in the synthesis of various compounds, as the resulting aminophenol is a versatile precursor for numerous derivatives. For instance, it serves as a key building block in the preparation of heterocyclic compounds such as benzoxazines, benzoxazepines, and benzoxazocines researchgate.net.
It is important to note that the reduction product is an aminophenol, not an aniline (B41778) derivative, as the amino group is introduced onto the phenol (B47542) ring.
Catalytic Reduction Methodologies
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This technique offers high yields and clean reactions, often proceeding under mild conditions. While specific experimental details for the catalytic reduction of this compound are not extensively documented in readily available literature, analogous transformations of similar compounds provide strong evidence for its applicability.
For example, the catalytic hydrogenation of 4-methoxy-2-nitrophenol to 2-amino-4-methoxyphenol proceeds with high yield, demonstrating the effectiveness of this method for related substrates. Furthermore, catalytic hydrogenation has been shown to simultaneously reduce a nitro group and deprotect a benzyl (B1604629) group, indicating its compatibility with the benzyloxy moiety in this compound nih.gov.
The general approach for such a reduction would involve the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, at room temperature and atmospheric or slightly elevated pressure. The choice of catalyst and reaction conditions can be optimized to achieve the desired outcome.
| Catalyst | Hydrogen Source | Typical Solvents | General Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric pressure |
| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Ethanol, Acetic Acid | Room temperature, atmospheric pressure |
| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Ethanol | Room temperature to moderate heat and pressure |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including etherification and esterification reactions. These transformations allow for the introduction of a wide range of functional groups, further expanding the synthetic potential of this molecule.
Etherification, or O-alkylation, of the phenolic hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. This reaction introduces a new ether linkage, modifying the properties of the parent molecule. For instance, a general method for the preparation of nitrophenyl alkyl ethers involves the reaction of a nitrophenol with an alkyl halide in an aqueous medium with a hydrogen halide-binding compound google.com.
Esterification, or O-acylation, of the phenolic hydroxyl group is another common transformation. This can be accomplished by reacting this compound with an acyl chloride or an acid anhydride, often in the presence of a base or catalyst. This reaction results in the formation of an ester, which can serve as a protecting group or introduce a new functional moiety.
| Reaction Type | Reagents | General Conditions | Product |
|---|---|---|---|
| Etherification (O-alkylation) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | Inert solvent (e.g., DMF, Acetone), Room temperature to elevated temperature | Ether (Ar-O-R) |
| Esterification (O-acylation) | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine, Triethylamine) | Inert solvent (e.g., CH₂Cl₂, THF), Room temperature | Ester (Ar-O-COR) |
Potential for Further Functionalization and Derivatization
This compound is a valuable precursor for the synthesis of a variety of more complex molecules. Its utility as a synthetic building block is demonstrated by its application in the creation of fluorescent ion indicators medchemexpress.com.
The reduction of the nitro group to an amine opens up numerous avenues for further derivatization. The resulting 2-amino-4-(benzyloxy)phenol can undergo a range of reactions characteristic of primary aromatic amines. For example, it can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes. The amino group can also react with various electrophiles to form amides, sulfonamides, and other nitrogen-containing functional groups.
Furthermore, the aminophenol derivative is a key intermediate in the synthesis of various heterocyclic compounds. It can be cyclized with appropriate reagents to form benzoxazines, benzoxazepines, and benzoxazocines, which are important structural motifs in medicinal chemistry and materials science researchgate.net. The ability to construct these fused ring systems highlights the significant potential of this compound as a starting material in organic synthesis.
Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 2 Nitrophenol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-(Benzyloxy)-2-nitrophenol, ¹H and ¹³C NMR spectra provide definitive information about its distinct chemical environment.
In the ¹H NMR spectrum, the protons on the aromatic rings exhibit characteristic chemical shifts. The protons of the nitrophenol ring are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and benzyloxy groups, leading to distinct signals. The benzylic protons (Ar-CH₂-O) typically appear as a singlet around 5.0-5.2 ppm. The protons on the benzyl (B1604629) group's phenyl ring usually resonate in the 7.3-7.5 ppm region. The phenolic hydroxyl proton can show a broad signal, often at a higher chemical shift, especially if involved in intramolecular hydrogen bonding with the adjacent nitro group. chemicalbook.com
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon attached to the nitro group and the carbon bearing the hydroxyl group are significantly shifted. The benzylic carbon signal is typically found around 70-71 ppm. Aromatic carbons resonate in the range of 110-160 ppm, with their exact shifts determined by the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenolic -OH | > 10.0 (broad s) | - |
| Aromatic CH (Nitrophenol ring) | 7.0 - 8.0 (m) | 110 - 155 |
| Aromatic CH (Benzyl ring) | 7.3 - 7.5 (m) | 127 - 136 |
| Benzylic -CH₂- | ~5.1 (s) | ~71 |
Note: Data are predicted based on typical values for similar functional groups and substituted aromatic systems. rsc.orgrsc.orgnih.gov s = singlet, m = multiplet.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iqupi.edu The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent bands include a broad absorption for the O-H stretch of the phenolic group, typically found in the 3200-3500 cm⁻¹ range; its broadness is indicative of hydrogen bonding. researchgate.net The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. researchgate.netlongdom.org The C-O stretching of the benzyl ether linkage would appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching appears just above 3000 cm⁻¹. thermofisher.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 (broad) |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 (strong) |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1360 (strong) |
| Benzyl Ether (Ar-O-CH₂) | Asymmetric C-O Stretch | 1200 - 1250 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound (C₁₃H₁₁NO₄), the molecular weight is 245.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 245.
The fragmentation of the molecular ion provides valuable structural information. biorxiv.org A common and significant fragmentation pathway for benzylic ethers is the cleavage of the benzylic C-O bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. The corresponding radical cation of 2-nitrophenol (B165410) would be at m/z 154. Other potential fragmentations include the loss of the nitro group (NO₂, 46 Da) leading to a peak at m/z 199, or the loss of a hydroxyl radical (OH, 17 Da). miamioh.edulibretexts.orgnih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Fragment Identity |
| 245 | [C₁₃H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 199 | [C₁₃H₁₁O₂]⁺ | [M - NO₂]⁺ |
| 154 | [C₆H₄NO₃]⁺ | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ | Benzyl Cation (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum provides information about the conjugated systems and chromophores within the molecule. libretexts.org
The structure of this compound contains several chromophores: the benzene (B151609) rings, the nitro group, and the phenolic hydroxyl group. These groups lead to characteristic electronic transitions, primarily π → π* and n → π. cutm.ac.in The benzene ring itself has π → π transitions around 200 nm and 255 nm. up.ac.za The presence of the nitro, hydroxyl, and benzyloxy substituents (auxochromes) causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The n → π* transition, primarily associated with the lone pair electrons on the oxygen atoms of the nitro and hydroxyl groups, typically appears as a lower intensity band at a longer wavelength compared to the π → π* transitions. uzh.ch
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Hydrogen Bonding
In derivatives, the benzyloxy and nitrophenol rings are typically not coplanar. For instance, in a Schiff base derivative, the benzyloxy ring was found to be inclined to the central benzene ring by 27.66°. nih.gov A crucial feature in the conformation of 2-nitrophenol derivatives is the formation of a strong intramolecular hydrogen bond. In this compound, this would occur between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring. rsc.orgzenodo.orgnih.gov This type of interaction significantly influences the chemical and physical properties of the molecule. nih.gov
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. rsc.org In the crystal structure of a derivative, (E)-5-(benzyloxy)-2-{[(4-nitrophenyl)imino]methyl}phenol, the molecules are linked into zigzag chains via C-H···O hydrogen bonds. nih.govresearchgate.net Furthermore, these chains are connected through π–π stacking interactions between aromatic rings, with inter-centroid distances around 3.7 Å. nih.govnih.gov This layered or sheet-like packing is a common motif in the crystals of planar aromatic molecules. uky.edu Such interactions are expected to play a significant role in the crystal packing of this compound.
Table 4: Crystallographic Data for the Derivative (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3407 (5) |
| b (Å) | 9.5618 (3) |
| c (Å) | 11.7616 (4) |
| β (°) | 100.615 (1) |
| Volume (ų) | 1695.72 (10) |
| Z | 4 |
| Key Interactions | Intramolecular O-H···N H-bond, Intermolecular C-H···O H-bonds, π-π stacking |
Advanced Research Applications of 4 Benzyloxy 2 Nitrophenol
Role as a Synthetic Building Block for Fluorescent Ion Indicators
4-(Benzyloxy)-2-nitrophenol serves as a key synthetic precursor for the construction of fluorescent ion indicators. medchemexpress.comchemsrc.comruixibiotech.comruixibiotech.com These indicators are molecules designed to bind specific ions, resulting in a measurable change in their fluorescent properties, which allows for the visualization and quantification of ion concentrations within biological systems.
The synthesis of these complex probes often involves multi-step reaction sequences where the unique functionalities of this compound are strategically exploited. For example, in the synthesis of KLCA-Fura, a low-affinity fluorescent probe for imaging calcium ions (Ca²⁺) in neurons, this compound is a crucial starting material. nih.gov The synthesis involves the O-alkylation of the phenolic hydroxyl group of this compound, followed by the selective hydrogenation of the nitro group to an aniline (B41778). nih.gov This aniline derivative is then further elaborated through N-alkylation and other transformations to build the final chelating structure of the indicator. nih.gov The benzyloxy group serves as a protecting group that can be removed in later stages if required, while the nitro group's transformation into an amine is fundamental to constructing the ion-binding portion of the sensor.
Table 1: Application in Fluorescent Indicator Synthesis
| Indicator/Probe | Target Ion | Role of this compound | Reference |
|---|---|---|---|
| KLCA-Fura | Ca²⁺ | Starting material for the synthesis of the indicator's core structure. | nih.gov |
Intermediacy in Medicinal Chemistry and Drug Synthesis
The structural framework of this compound makes it a valuable intermediate in medicinal chemistry and the synthesis of potential drug candidates. The presence of the nitro and phenol (B47542) groups allows for a wide range of chemical modifications, enabling the construction of diverse molecular libraries for biological screening.
While the direct reduction of this compound yields 2-amino-4-benzyloxyphenol, the closely related and highly valuable pharmaceutical intermediate, 4-benzyloxyaniline hydrochloride, is typically synthesized from a different precursor. nih.gov The standard synthesis for 4-benzyloxyaniline hydrochloride begins with 4-nitrophenol (B140041). google.com This starting material undergoes a benzylation reaction to form 4-benzyloxy nitrobenzene, which is then reduced to generate 4-benzyloxyaniline. google.com The final step is a salification reaction with hydrochloric acid to produce the stable hydrochloride salt. google.com
4-Benzyloxyaniline and its hydrochloride salt are important intermediates for creating compounds with potential therapeutic applications, including anticancer agents. For example, it is used in nucleophilic aromatic substitution reactions to form C-N bonds with heterocyclic structures, a common strategy in drug design. The resulting 4-benzyloxyaniline hydrochloride can then be further transformed, such as in the synthesis of 4-benzyloxyphenylhydrazine (B1269750) hydrochloride, another useful building block. chemicalbook.com
Table 2: Synthesis Steps for 4-Benzyloxyaniline Hydrochloride
| Step | Reaction | Precursor | Product | Reference |
|---|---|---|---|---|
| 1 | Benzylation | 4-Nitrophenol | 4-Benzyloxy nitrobenzene | google.com |
| 2 | Reduction | 4-Benzyloxy nitrobenzene | 4-Benzyloxyaniline | google.comumich.edu |
The 4-(benzyloxy)phenol scaffold, which is central to this compound, is found in various molecules explored for their biological activities. Derivatives of this structure are investigated for their potential as pharmaceuticals due to their structural similarity to other biologically active compounds.
Research has shown that isoxazole (B147169) derivatives synthesized using 4-(benzyloxy)phenol exhibit potent inhibitory activity against acetyl-CoA carboxylase (ACC), an enzyme targeted in cancer and metabolic diseases. nih.gov In these syntheses, the benzyloxy group plays a key role in the molecular design, with modifications aimed at improving biological activity and pharmacokinetic properties. nih.gov Furthermore, derivatives of the closely related 4-benzyloxyaniline have been evaluated for their antiproliferative activities against human cancer cell lines, showing promise as lead compounds in drug development.
Applications in the Synthesis of Complex Organic Molecules
Beyond specific applications in indicators and medicinal chemistry, this compound and its related structures are instrumental in the broader field of complex organic synthesis.
In peptide synthesis, a key step is the formation of an amide bond between two amino acids. This is often facilitated by "activating" the carboxylic acid group of one amino acid to make it more reactive towards the amino group of the other. One common method involves converting the carboxylic acid into an activated ester. Esters of phenols bearing electron-withdrawing groups, such as p-nitrophenol, are widely used for this purpose. ontosight.aiontosight.ai The p-nitrophenoxide is an excellent leaving group, which facilitates the nucleophilic attack by the amine.
For example, Benzyloxycarbonyl-L-alanine p-nitrophenyl ester is a classic reagent where the p-nitrophenyl ester serves as the activated form for peptide coupling reactions. ontosight.ai Given its structure, which includes a phenol ring substituted with an electron-withdrawing nitro group, this compound has the potential to be used similarly. The 4-(benzyloxy)-2-nitrophenoxide ion would be a good leaving group, suggesting its utility in forming activated esters for amide bond formation in peptide synthesis and other contexts. acs.org This approach allows for the formation of stable, isolable activated esters that can be used in a controlled manner to build peptide chains. uniurb.itluxembourg-bio.com
Fluorescent chemosensors are molecules designed for the selective detection of specific analytes, including metal ions and organic pollutants. rsc.org The development of these sensors is a significant area of research, and nitrophenol derivatives are often incorporated into their design. mdpi.comresearchgate.netresearchgate.net
While direct use of this compound as a chemosensor is not widely documented, its structural motifs are relevant. For instance, a chemosensor based on a chalcone (B49325) derived from 4-benzyloxybenzaldehyde (a closely related compound) has been synthesized and shown to selectively detect Pb(II) and Cu(II) ions through changes in its UV-visible spectrum. nih.gov The design of such sensors often relies on the electronic properties and binding capabilities imparted by the substituted phenol ring. The synthesis of coordination polymers using ligands derived from benzyloxy-substituted acids has also yielded materials capable of detecting pollutants like 4-nitrophenol through fluorescence quenching. researchgate.net These examples highlight the potential of the 4-(benzyloxy)phenol core structure as a platform for developing novel chemosensors for various environmental and biological targets.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Benzyloxyaniline |
| 4-Benzyloxyaniline hydrochloride |
| 4-Benzyloxynitrobenzene |
| 4-Nitrophenol |
| 2-Amino-4-benzyloxyphenol |
| KLCA-Fura |
| 4-Benzyloxyphenylhydrazine hydrochloride |
| Acetyl-CoA carboxylase (ACC) |
| Benzyloxycarbonyl-L-alanine p-nitrophenyl ester |
| p-Nitrophenol |
Use in the Preparation of Schiff Base Ligands and Metal Complexes
The structural framework of this compound is foundational for synthesizing more complex molecules used in coordination chemistry. Specifically, its derivative, 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), serves as a critical starting material for the creation of a diverse range of Schiff base ligands. echemcom.commdpi.com These ligands are organic compounds containing an imine or azomethine group (-C=N-) and are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). scispace.comekb.eg
The synthesis process typically involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives. researchgate.netrsc.org This reaction creates multidentate Schiff base ligands that are capable of forming stable complexes with various transition metal ions. bohrium.com The resulting metal complexes have garnered significant scientific interest due to their distinct chemical properties and potential applications. echemcom.commdpi.com
Detailed research has demonstrated the synthesis of a series of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde. For instance, new ligands have been prepared through its reaction with aminophenol derivatives, leading to compounds that can coordinate with metal ions. rsc.org
Table 1: Examples of Schiff Base Ligands Derived from 4-(benzyloxy)-2-hydroxybenzaldehyde
| Ligand Name | Amine Reactant | Resulting Schiff Base Ligand | Reference |
|---|---|---|---|
| H₂L¹ | 4-amino-[1,1'-biphenyl]-3-ol | 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol | researchgate.net |
| H₂L² | 2-amino-4,6-dichloro-3-methylphenol | 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol | researchgate.net |
| H₂L³ | 2-amino-6-chloro-4-nitrophenol | 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol | researchgate.net |
| H₂L⁴ | 2-aminophenol | 5-(benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol | researchgate.net |
Following the synthesis of these ligands, researchers have successfully prepared a variety of metal complexes. By introducing metal salts such as those of cobalt(II), nickel(II), copper(II), and zinc(II) to the Schiff base ligands, a series of sixteen different transition metal complexes were synthesized. mdpi.comresearchgate.net
Characterization studies using spectroscopic techniques (FT-IR, UV-Vis, NMR), mass spectrometry, and elemental analysis have provided significant insights into the structure of these complexes. researchgate.netresearchgate.net The data suggest that the Schiff base ligands coordinate with the metal ions in a 1:1 molar ratio. researchgate.net The coordination typically occurs through the nitrogen atom of the azomethine group and the oxygen atoms from the deprotonated phenolic groups, forming a stable chelate structure around the central metal ion. researchgate.net The general formula for these complexes has been proposed as [M(L¹⁻⁴)(H₂O)₂(CH₃COO)]. researchgate.net Further analysis indicated the non-electrolytic nature of these complexes. researchgate.net
Table 2: Synthesized Metal Complexes with Schiff Base Ligands (H₂L¹⁻⁴)
| Metal Ion | General Formula of Complex | Key Findings | Reference |
|---|---|---|---|
| Cobalt(II) | [Co(L¹⁻⁴)(H₂O)₂(CH₃COO)] | Complexes are stable up to 150 °C and form metal oxides as the final product upon decomposition. | researchgate.net |
| Nickel(II) | [Ni(L¹⁻⁴)(H₂O)₂(CH₃COO)] | The ligands coordinate with the metal via the azomethine nitrogen and phenolic oxygen atoms. | researchgate.net |
| Copper(II) | [Cu(L¹⁻⁴)(H₂O)₂(CH₃COO)] | The complexes are non-electrolytic in nature. | researchgate.net |
| Zinc(II) | [Zn(L¹⁻⁴)(H₂O)₂(CH₃COO)] | Stoichiometry of the metal to ligand is 1:1. | researchgate.net |
These research findings underscore the utility of the 4-(benzyloxy)phenol scaffold in developing sophisticated coordination compounds. The ability to systematically modify the amine component allows for the fine-tuning of the electronic and steric properties of the Schiff base ligands, which in turn influences the geometry and properties of the final metal complexes. echemcom.com
Computational Studies and Theoretical Analysis of 4 Benzyloxy 2 Nitrophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com Calculations for compounds analogous to 4-(Benzyloxy)-2-nitrophenol are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. healthinformaticsjournal.comhealthinformaticsjournal.comnih.gov These calculations yield optimized molecular geometries and various electronic properties.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. rjpn.org
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.com These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). rjpn.orgmdpi.com For instance, a study on 2-nitrophenol (B165410) revealed that the nitro group significantly influences its electronic properties, making it more stable and electrophilic compared to phenol (B47542) or 2-aminophenol. rjpn.org Similar effects would be anticipated for this compound.
Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. mdpi.comymerdigital.com In a typical MEP map for a nitrophenol derivative, negative potential (electron-rich regions, often colored red) is concentrated around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. mdpi.comymerdigital.com Positive potential (electron-poor regions, colored blue) is generally found around the hydrogen atoms. mdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT Data is representative of calculations for similar nitrophenol compounds.
| Parameter | Symbol | Formula | Typical Value Range |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6 to -8 eV |
| LUMO Energy | ELUMO | - | -2 to -4 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 3 to 5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 eV |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4 to 6 eV |
| Electrophilicity Index | ω | μ2 / 2η | 2 to 4 eV |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). biorxiv.org This method is instrumental in drug discovery for evaluating the potential of a compound to interact with a biological target. nih.gov For derivatives of this compound, docking studies can elucidate potential binding modes and affinities with various enzymes or receptors.
The process involves placing the ligand into the binding site of a protein and calculating the binding energy, which represents the stability of the ligand-protein complex. Lower binding energy values typically indicate a more stable and favorable interaction. biorxiv.org Phenolic compounds are often docked against enzymes like cyclooxygenase (COX) or tyrosinase to explore their potential as anti-inflammatory agents or enzyme inhibitors. biorxiv.orgmdpi.com
The interactions stabilizing the complex are then analyzed, which can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the phenolic -OH) and acceptors (like backbone carbonyl oxygen or side-chain heteroatoms of amino acids). nih.gov
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyl (B1604629) and phenyl rings) and hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine). youtube.com
π-π Stacking: A non-covalent interaction between aromatic rings. youtube.com
π-Alkyl Interactions: Occur between a π system (aromatic ring) and an alkyl group. nih.gov
For a derivative of this compound, the benzyloxy group could engage in significant hydrophobic and π-stacking interactions within a protein's active site, while the phenol and nitro groups could participate in hydrogen bonding. nih.gov
Table 2: Example of Molecular Docking Results for a Phenolic Compound with a Target Protein This data is hypothetical and serves to illustrate typical results from a docking study.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Phenolic Derivative | Cyclooxygenase-2 (COX-2) | -7.5 | ARG 120 | Hydrogen Bond |
| TYR 355 | Hydrogen Bond | |||
| LEU 352, VAL 523 | Hydrophobic Interaction |
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT, used to determine the fundamental properties of molecules from first principles. anu.edu.au These calculations provide detailed information on the optimized molecular geometry, such as bond lengths, bond angles, and dihedral angles. healthinformaticsjournal.com For a molecule like this compound, theoretical calculations can predict the spatial arrangement of the benzyloxy, nitro, and phenol groups. healthinformaticsjournal.com
Vibrational analysis is another critical component of quantum chemical studies. ymerdigital.com By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com The theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov For example, characteristic stretching frequencies for the O-H, N-O (of the nitro group), C=C (of the aromatic rings), and C-O-C (ether linkage) bonds can be precisely calculated. mdpi.comymerdigital.com
Table 3: Selected Theoretical Geometrical Parameters for a Benzyloxy Phenyl Derivative Data is representative of calculations for similar compounds.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-O (phenolic) | ~1.36 Å |
| Bond Length | C-N (nitro) | ~1.47 Å |
| Bond Length | N-O (nitro) | ~1.23 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-O-C (ether) | ~118° |
Charge Transfer Interaction Studies
Charge-transfer (CT) complexes are formed through the interaction of an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.gov Phenolic compounds, including derivatives of this compound, can act as electron donors due to the presence of the electron-donating hydroxyl and benzyloxy groups. They can form CT complexes with known electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetracyanoquinodimethane (TCNQ). nih.gov
The formation of these complexes is typically studied using UV-Vis spectrophotometry. When the donor and acceptor are mixed, a new absorption band, known as the charge-transfer band, appears at a longer wavelength than the bands of the individual components. nih.gov The stability and stoichiometry of these complexes can be determined by analyzing the changes in absorbance. nih.gov
Several key parameters are calculated from these studies to characterize the CT interaction:
Formation Constant (KCT): A measure of the stability of the complex.
Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a given wavelength.
Thermodynamic Parameters: Including the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), which provide insight into the spontaneity and nature of the complexation reaction. nih.gov
These studies are valuable as they shed light on the electron-donating capabilities of the molecule, which can be relevant to its reactivity and potential biological activities. nih.gov
Table 4: Key Parameters Determined in Charge-Transfer Complex Studies
| Parameter | Symbol | Significance |
|---|---|---|
| Formation Constant | KCT | Indicates the stability of the charge-transfer complex. |
| Molar Absorptivity | εmax | Measures the intensity of the charge-transfer absorption band. |
| Standard Free Energy | ΔG° | Determines the spontaneity of the complex formation. |
| Ionization Potential | Ip | Relates to the energy required to remove an electron from the donor. |
| Dissociation Energy | W | Energy of the charge-transfer complex in the excited state. |
Derivatives and Analogues of 4 Benzyloxy 2 Nitrophenol in Academic Research
Structure-Activity Relationship (SAR) Studies of Related Compounds (e.g., nitro- and benzyloxy-substituted phenols and anilines)
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological or chemical activity. For compounds related to 4-(benzyloxy)-2-nitrophenol, research has focused on how the interplay between the benzyloxy, nitro, and phenolic groups, as well as their positions on the aromatic ring, dictates their function.
Research into the inhibitory effects of phenolic compounds on prostaglandin (B15479496) cyclooxygenase has shown that inhibitory potency is generally enhanced by ring substituents that are electron-donating and hydrophobic. nih.gov Conversely, steric hindrance that masks the phenolic hydroxyl group tends to decrease this inhibition. nih.gov The most effective inhibitors in this class often feature a two-aromatic-ring structure connected by a brief bridge, where one ring is apolar and the other contains a phenolic hydroxyl group ortho to the bridge. nih.gov For instance, 2-benzyloxyphenol was identified as a potent inhibitor of prostaglandin cyclooxygenase. nih.gov
In the context of androgen receptor (AR) antagonists, studies on 4-(4-benzoylaminophenoxy)phenol derivatives revealed that the inclusion of a nitrophenyl group, a common pharmacophore in other nonsteroidal AR antagonists, did not result in significant antiandrogen activity. nih.gov This suggests that for this particular class of compounds, the nitro group is not a key contributor to the desired biological effect, highlighting a unique pharmacophore distinct from traditional AR antagonists. nih.gov
The benzyloxy group itself is recognized for its ability to create beneficial hydrophobic interactions within biological targets. researchgate.net In the development of monoamine oxidase B (MAO-B) inhibitors, the placement of a benzyloxy group at the meta position of a coumarin (B35378) ring was shown to establish positive hydrophobic interactions. researchgate.net
The nitro group's position and presence are also critical. Studies on the antibacterial activity of nitrothiophenes have demonstrated that the presence of an additional nitro group can significantly affect biological activity. nih.gov Quantitative structure-activity relationship (QSAR) models have shown a correlation between the activity of these compounds and calculated electronic properties like HOMO energies and atomic charges. nih.gov In a separate study on anti-inflammatory agents, novel derivatives of 1-(4-(benzylsulfonyl)-2-nitrophenyl) were designed and synthesized, with several compounds showing potent reduction in the release of inflammatory cytokines. nih.gov This indicates that the 2-nitrophenyl scaffold is a viable starting point for developing anti-inflammatory drugs. nih.gov
Table 1: Summary of Structure-Activity Relationship Findings
| Compound Class | Structural Feature | Impact on Activity | Research Context | Citation |
|---|---|---|---|---|
| Phenolic Compounds | Electron-donating & hydrophobic substituents | Increased inhibition | Prostaglandin Cyclooxygenase Inhibition | nih.gov |
| Phenolic Compounds | Steric masking of phenolic hydroxyl | Decreased inhibition | Prostaglandin Cyclooxygenase Inhibition | nih.gov |
| 4-(4-Benzoylaminophenoxy)phenol Derivatives | Nitrophenyl group | No significant activity | Androgen Receptor Antagonism | nih.gov |
| Coumarin Derivatives | meta-Benzyloxy group | Favorable hydrophobic interactions | MAO-B Inhibition | researchgate.net |
| 1-(4-(Benzylsulfonyl)-2-nitrophenyl) Derivatives | 2-Nitrophenyl scaffold | Potent anti-inflammatory activity | Anti-inflammatory Drug Development | nih.gov |
| Nitrothiophenes | Additional nitro group | Significant effect on activity | Antibacterial Activity | nih.gov |
Synthesis and Characterization of Novel Derivatives
The chemical scaffold of this compound and its relatives is a starting point for the synthesis of novel molecules with diverse applications, from liquid crystals to potential therapeutics. The characterization of these new compounds relies on standard analytical techniques to confirm their structure and purity.
One area of research involves the synthesis of liquid crystal compounds. For example, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was synthesized starting from 4-benzyloxyphenol. nih.gov The final step in this synthesis involved an esterification reaction with n-dodecyloxy–substituted benzoyloxybenzoic acid, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as the catalyst. nih.gov The resulting compound and its intermediates were characterized using 1H and 13C-NMR spectroscopy to confirm their molecular structures. nih.gov
In the pursuit of new antimicrobial agents, researchers have prepared derivatives of nitrobenzyl-oxy-phenol. researchgate.net For instance, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol was synthesized and showed notable antimicrobial activity. researchgate.net 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol demonstrated the best antibacterial activity against Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) value of 11 µM. researchgate.net
Structurally related phenoxy benzaldehyde (B42025) derivatives have also been synthesized. A series of 4-phenacyloxy benzaldehyde derivatives were created through a substitution reaction between 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives, using triethylamine (B128534) as a catalyst in a micellar medium. orientjchem.org The successful synthesis was confirmed by the absence of the hydroxyl group's characteristic absorption in IR spectra and the presence of aldehyde and methylene (B1212753) signals in 1H-NMR spectra. orientjchem.org The synthesized compounds were characterized using IR, 1H-NMR, 13C-NMR, and GC-MS. orientjchem.org
Furthermore, research into anti-inflammatory agents has led to the synthesis of 36 novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives. nih.gov These compounds were evaluated for their ability to inhibit the release of inflammatory cytokines in lipopolysaccharide (LPS)-challenged cells, with compounds 19, 20, and 39 showing potent activity. nih.gov
Table 2: Examples of Synthesized Derivatives and Their Characterization
| Derivative Name | Starting Material | Synthetic Method | Characterization Techniques | Research Application | Citation |
|---|---|---|---|---|---|
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | 4-Benzyloxyphenol | Esterification using DCC and DMAP | 1H-NMR, 13C-NMR | Liquid Crystals | nih.gov |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | 2,3,5-Trimethyl-hydroquinone & 4-nitrobenzyl bromide | Williamson ether synthesis | Not specified | Antimicrobial Agents | researchgate.net |
| 4-Phenacyloxy benzaldehyde derivatives | 4-Hydroxy benzaldehyde derivatives & phenacyl bromide derivatives | Substitution reaction with triethylamine in micellar media | IR, 1H-NMR, 13C-NMR, GC-MS | Antibacterial Agents | orientjchem.org |
| 1-(4-(Benzylsulfonyl)-2-nitrophenyl) derivatives | Not specified | Multi-step synthesis | Not specified | Anti-inflammatory Agents | nih.gov |
Exploration of Isomeric Forms (e.g., 2-(Benzyloxy)-4-nitrophenol)
Isomers are compounds that have the same molecular formula but different arrangements of atoms. nih.gov In the context of substituted phenols, positional isomers, where functional groups are attached to different positions on the aromatic ring, can have distinct chemical and physical properties. The study of isomers like 2-(benzyloxy)-4-nitrophenol (B1626104) is important for understanding how the relative positions of the benzyloxy, nitro, and hydroxyl groups affect the molecule's behavior.
The synthesis of the isomeric form, 2-(benzyloxy)-4-nitrophenol, has been documented. One reported synthesis involves charging a round-bottomed flask with 2-(benzyloxy)-1,4-dinitrobenzene and DMSO. chemicalbook.com Sodium hydroxide (B78521) is then added to the stirred suspension, and the mixture is heated to 100°C for 5 hours to yield the product. chemicalbook.com
While direct comparative studies between this compound and its 2-(benzyloxy)-4-nitrophenol isomer are not detailed in the provided search results, the distinct synthetic pathways highlight the chemical differences arising from the substituent placement. The starting materials and reaction conditions are specific to the desired isomeric outcome.
The study of related isomeric systems provides insight into the importance of substituent placement. For example, the partial reduction of 2,4-dinitrophenol (B41442) can yield 2-amino-4-nitrophenol, a valuable intermediate in the synthesis of heterocyclic compounds like benzoxazines and benzoxazepines. orgsyn.orgresearchgate.net The specific positioning of the amino and nitro groups in this isomer dictates its subsequent reactivity and the types of cyclic structures it can form. researchgate.net Similarly, quantum chemical characterizations of the ten geometrical isomers of didehydrophenol (benzyne with a hydroxyl group) show that the position of the hydroxyl group significantly influences the electronic structure and stability of the aryne intermediates. umn.edu This underscores the principle that isomeric forms of substituted phenols can exhibit unique properties and reactivity, a concept that extends to this compound and its isomers.
Q & A
Basic: What are the recommended methods for synthesizing 4-(Benzyloxy)-2-nitrophenol, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves nitration and benzyl protection steps. A common approach is the nitration of 4-benzyloxyphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Reaction temperature and stoichiometry are critical: excessive nitration may lead to di-nitration byproducts, while insufficient acid concentration reduces nitro-group incorporation. Evidence from analogous compounds (e.g., 4-(benzyloxy)-2-hydroxybenzaldehyde Schiff base ligands) highlights the importance of protecting the hydroxyl group prior to nitration to prevent oxidation . Yield optimization (typically 60–75%) requires inert atmospheres (N₂/Ar) to minimize side reactions like benzyl group cleavage.
Advanced: How do spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound derivatives?
Answer:
Structural characterization relies on multi-technique validation:
- ¹H/¹³C NMR : The benzyloxy group’s methylene protons (δ 4.9–5.2 ppm) and aromatic protons (split signals due to nitro-group deshielding) confirm substitution patterns. For example, the nitro group at the 2-position causes distinct splitting in the aromatic region (δ 7.5–8.5 ppm) .
- FT-IR : Key peaks include ν(O–H) at ~3400 cm⁻¹ (phenolic OH, hydrogen-bonded), ν(NO₂) at 1520–1350 cm⁻¹ (asymmetric/symmetric stretching), and ν(C–O–C) at 1250–1200 cm⁻¹ (benzyl ether linkage) .
- Mass Spectrometry : High-resolution ESI-MS can differentiate between isomeric byproducts (e.g., 2-nitro vs. 4-nitro positional isomers) via exact mass matching.
Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?
Answer:
- pH Sensitivity : The compound is stable in neutral to mildly acidic conditions but undergoes hydrolysis in strong bases (pH >10), cleaving the benzyloxy group to regenerate 2-nitrophenol. Kinetic studies of analogous benzyl-protected phenols show a half-life of <1 hour at pH 12 .
- Thermal Stability : Decomposition occurs above 150°C, releasing NOₓ gases (evidenced by TGA-DSC analysis in related nitroaromatics) . Storage recommendations include dry, inert environments (argon) at 4°C to prevent nitro-group reduction or benzyl ether degradation .
Advanced: How does this compound function as a precursor in coordination chemistry, and what metal complexes exhibit notable reactivity?
Answer:
The compound serves as a ligand precursor via deprotonation of the phenolic –OH or nitro-group coordination. For example:
- Schiff Base Complexes : Condensation with aminophenols forms ligands that bind Co(II), Ni(II), Cu(II), and Zn(II). Cu(II) complexes show enhanced antioxidant activity (IC₅₀ ~12 µM in DPPH assays) due to electron-withdrawing nitro groups stabilizing radical intermediates .
- Catalytic Applications : Pd(II) complexes derived from nitro-phenol ligands demonstrate Suzuki-Miyaura coupling activity, though the nitro group’s electron-withdrawing nature may reduce catalytic efficiency compared to methoxy derivatives .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .
- Emergency Measures : For skin contact, wash with 15% polyethylene glycol 400; nitroaromatics can penetrate latex gloves .
- Waste Disposal : Incinerate in a certified hazardous waste facility to prevent environmental release of nitro derivatives, which are toxic to aquatic life .
Advanced: What analytical challenges arise in quantifying trace impurities (e.g., di-nitrophenol byproducts) in this compound samples?
Answer:
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid mobile phase) resolve impurities with LODs of ~0.1 µg/mL. Di-nitrophenol byproducts elute earlier (lower log P) due to increased polarity .
- Contradictions : UV-Vis quantification at 320–350 nm may overestimate purity due to overlapping absorbance of nitroaromatic impurities. Cross-validation with ¹H NMR integration (e.g., benzyl proton ratios) is recommended .
Advanced: How does the electronic nature of the nitro group influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
The nitro group is a strong meta-directing, deactivating group. In this compound, this directs further electrophilic attacks (e.g., sulfonation, halogenation) to the 5-position of the aromatic ring. Computational studies (DFT) on analogous systems show reduced electron density at the ortho/para positions (Mulliken charge: −0.12 e at C5 vs. −0.08 e at C3) . Experimental data from nitration reactions confirm preferential 5-substitution, with <5% para byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
